molecular formula C9H12N2O3S B3079354 4-(Pyridin-2-ylsulfonyl)morpholine CAS No. 106762-44-1

4-(Pyridin-2-ylsulfonyl)morpholine

Cat. No.: B3079354
CAS No.: 106762-44-1
M. Wt: 228.27 g/mol
InChI Key: AKOCZCRMKRLYJH-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylsulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a pyridin-2-ylsulfonyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the morpholine and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylsulfonyl)morpholine typically involves the reaction of morpholine with pyridine-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

Morpholine+Pyridine-2-sulfonyl chlorideThis compound+HCl\text{Morpholine} + \text{Pyridine-2-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+Pyridine-2-sulfonyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylsulfonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Further oxidized sulfonyl derivatives.

    Reduction: Piperidine derivatives.

    Substitution: N-substituted morpholine derivatives.

Scientific Research Applications

4-(Pyridin-2-ylsulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylsulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-ylsulfonyl)morpholine
  • 4-(Pyridin-4-ylsulfonyl)morpholine
  • 4-(Pyrimidin-2-ylsulfonyl)morpholine

Uniqueness

4-(Pyridin-2-ylsulfonyl)morpholine is unique due to the position of the sulfonyl group on the pyridine ring, which can influence its reactivity and binding properties. The 2-position allows for specific interactions that may not be possible with other positional isomers, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

4-pyridin-2-ylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-15(13,9-3-1-2-4-10-9)11-5-7-14-8-6-11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOCZCRMKRLYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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